(6-Bromo-5-chloropyridin-3-yl)methanol
Description
(6-Bromo-5-chloropyridin-3-yl)methanol (CAS: 951652-94-1) is a halogenated pyridine derivative with the molecular formula C₆H₅BrClNO and a molecular weight of 222.47 g/mol . The compound features a pyridine ring substituted with bromine (position 6), chlorine (position 5), and a hydroxymethyl group (position 3) (Fig. 1). Its structural uniqueness lies in the electron-withdrawing effects of the halogens, which influence reactivity and intermolecular interactions.
Properties
Molecular Formula |
C6H5BrClNO |
|---|---|
Molecular Weight |
222.47 g/mol |
IUPAC Name |
(6-bromo-5-chloropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H5BrClNO/c7-6-5(8)1-4(3-10)2-9-6/h1-2,10H,3H2 |
InChI Key |
WHFWAUWURBCQJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Br)CO |
Origin of Product |
United States |
Preparation Methods
Synthesis via Halomethyl Pyridine Precursors
One common route starts from 2-bromo-5-(bromomethyl)pyridine, which is converted to the hydroxymethyl derivative by nucleophilic substitution or hydrolysis.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Bromomethylation | Starting from 2-bromo-5-methylpyridine, bromination with N-bromosuccinimide (NBS) in DMF | High (literature reported ~90%) | Selective bromination at methyl group |
| Hydrolysis | Reaction with silver nitrate in acetone/water, stirred in dark at 25 °C for 72 h | Moderate to high | Silver nitrate facilitates substitution of bromide by hydroxyl |
| Purification | Extraction with methylene chloride, drying, column chromatography | - | Provides clear oil or crystalline solid |
This method yields this compound as a clear oil or crystalline solid with reported yields around 91% after purification.
Conversion Using Thionyl Chloride
(6-Bromopyridin-3-yl)methanol can be converted to the corresponding chloromethyl derivative by reaction with thionyl chloride (SOCl2) in dichloromethane (DCM) or chloroform at low temperatures (0–20 °C) for 2–4 hours.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Chlorination | SOCl2 in DCM or chloroform, 0–20 °C, 2–4 h | ~91% | Reaction monitored by TLC, followed by evaporation and extraction |
| Workup | Suspension in saturated NaHCO3, extraction with ethyl acetate, drying | - | Produces crystalline white solid upon standing |
This step is useful for preparing chloromethyl derivatives from hydroxymethyl precursors.
Palladium-Catalyzed Cross-Coupling for Halogenated Pyridines
A more advanced method involves palladium-catalyzed coupling reactions to introduce pyridinyl substituents, which can be adapted for preparing halogenated pyridines such as 5-chloro-2-(pyridin-3-yl)pyridin-3-amine, a related compound.
| Parameter | Conditions |
|---|---|
| Catalyst | Palladium chloride (PdCl2) |
| Base | Cesium carbonate (Cs2CO3) preferred; alternatives: potassium carbonate, sodium carbonate |
| Solvent | Dioxane |
| Temperature | 80–100 °C |
| Reaction Time | 2–4 hours |
| Molar Ratios | Compound A to Compound B = 5:2–4; Compound A to catalyst = 5–7:1 |
| Workup | Extraction with ethyl acetate, drying, column chromatography |
| Yield | Up to 92% reported |
This method is a one-step reaction with short route, simple operation, and good yield, suitable for industrial scale.
Data Table Summarizing Key Preparation Conditions
Analysis of Preparation Methods
- Hydrolysis using silver nitrate is effective for converting bromomethyl to hydroxymethyl groups but requires long reaction times (up to 72 hours) and careful light protection.
- Chlorination with thionyl chloride is a rapid and high-yielding method to convert alcohols to chlorides, useful for further functionalization.
- Palladium-catalyzed coupling provides a versatile and efficient route for assembling halogenated pyridine frameworks, with good control over substitution patterns and high yields, suitable for scale-up.
Chemical Reactions Analysis
Types of Reactions: (6-Bromo-5-chloropyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the hydroxymethyl group to a methyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Substituted pyridine derivatives with various functional groups.
Oxidation Reactions: Pyridine carboxylic acids or aldehydes.
Reduction Reactions: Dehalogenated pyridine derivatives or methyl-substituted pyridines.
Scientific Research Applications
Chemistry: (6-Bromo-5-chloropyridin-3-yl)methanol is used as an intermediate in the synthesis of various organic compounds. Its halogenated pyridine structure makes it a valuable building block for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated pyridine derivatives on biological systems. It serves as a model compound for investigating the interactions of halogenated aromatic compounds with enzymes and receptors .
Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They are explored for their antimicrobial, antifungal, and anticancer properties. The presence of halogen atoms enhances the biological activity of these derivatives .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (6-Bromo-5-chloropyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The halogen atoms on the pyridine ring enhance its binding affinity to target proteins, leading to modulation of their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Key Properties :
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position and type of substituents on the pyridine ring critically impact physicochemical properties. Below is a comparative analysis with structurally related compounds:
Functional Group Variations
Methoxy vs. Halogen Substituents :
- (6-Bromo-5-methoxypyridin-2-yl)methanol (C₇H₇BrNO₂) replaces chlorine with a methoxy group (OCH₃). The electron-donating methoxy group deactivates the ring toward electrophilic attack but enhances stability in acidic conditions .
Complex Substituents :
- (6-Bromo-2-(chloromethyl)-5-(difluoromethyl)pyridin-3-yl)methanol (CAS: 1806915-81-0, C₈H₇BrClF₂NO) introduces chloromethyl and difluoromethyl groups. These substituents increase steric bulk and may confer unique biological activity, though synthetic complexity limits scalability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (6-bromo-5-chloropyridin-3-yl)methanol, and how do reaction conditions influence yield and purity?
- Methodology :
- Halogenation Strategies : Bromination and chlorination of pyridine derivatives often require regioselective control. For example, bromine can be introduced via electrophilic substitution using N-bromosuccinimide (NBS) under anhydrous conditions (e.g., DMF, 0–5°C), while chlorination may employ SO₂Cl₂ or PCl₅ .
- Reduction of Esters : The methanol group can be synthesized via LiAlH₄ reduction of a corresponding ester (e.g., methyl 6-bromo-5-chloropyridine-3-carboxylate). Solvent choice (THF vs. Et₂O) affects reaction kinetics and byproduct formation .
- Purity Optimization : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) improves purity (>98% by HPLC) .
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Experimental Design :
- Single-Crystal X-Ray Diffraction : Use SHELXTL for structure refinement. Heavy atoms (Br, Cl) enhance electron density maps, reducing phase ambiguity. Cooling crystals to 100 K minimizes thermal motion artifacts .
- ORTEP Visualization : Generate thermal ellipsoid plots to validate bond angles and torsional strain. For example, the dihedral angle between pyridine and methanol groups should align with DFT-calculated values (e.g., 15–20°) .
Q. What analytical techniques are critical for characterizing halogenated pyridine methanol derivatives?
- Methodological Answer :
- NMR : H NMR in CDCl₃ reveals coupling patterns (e.g., J = 8.2 Hz for H-4 and H-2). C NMR distinguishes Br/Cl substituents via deshielding effects (C-6: δ ~145 ppm for Br; C-5: δ ~140 ppm for Cl) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (calc. for C₆H₆BrClNO: 248.91; observed: 248.89) .
Advanced Research Questions
Q. How do steric and electronic effects of bromo/chloro substituents influence the reactivity of this compound in cross-coupling reactions?
- Data Contradiction Analysis :
- Suzuki-Miyaura Coupling : Br typically reacts faster than Cl in Pd-catalyzed couplings. However, steric hindrance from the methanol group at C-3 may slow transmetallation. Contrast with analogous 5-bromo-6-chloro derivatives (e.g., 5-bromo-2-chloropyridin-3-yl)methanol shows divergent reactivity profiles.
- DFT Calculations : Electron-withdrawing Cl at C-5 increases the electrophilicity of C-6, favoring oxidative addition but requiring bulky ligands (e.g., XPhos) to mitigate side reactions .
Q. What are the stability challenges of this compound under varying storage conditions, and how can degradation products be identified?
- Methodology :
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS:
- Major Degradant : Dehydrohalogenation to form pyridine-3-methanol (m/z 111.04) under basic conditions .
- Light Sensitivity : UV irradiation (254 nm) induces homolytic C-Br cleavage, detected by EPR for radical intermediates .
Q. How can computational modeling predict the biological activity of this compound as a kinase inhibitor scaffold?
- Structure-Activity Relationship (SAR) :
- Docking Simulations : Glide SP docking into p38 MAP kinase (PDB: 1A9U) reveals H-bonding between the methanol group and Thr106. Bromine occupies a hydrophobic pocket, enhancing binding affinity (ΔG = -9.2 kcal/mol) .
- Comparative Analysis : Replace Br with CF₃ (as in ) to assess lipophilicity (clogP ↑ 0.5) and metabolic stability in microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
